Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Overview
Description
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is a useful research compound. Its molecular formula is C34H30ClNO2Ru and its molecular weight is 621.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is a ruthenium catalyst , which suggests that it likely interacts with specific reactants in chemical reactions to lower the activation energy and increase the rate of the reaction.
Mode of Action
As a catalyst, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) facilitates chemical reactions without being consumed in the process . It interacts with reactants to form intermediate compounds, lowering the energy barrier for the reaction and speeding up the reaction rate .
Result of Action
The molecular and cellular effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) would depend on the specific reactions it catalyzes. As a catalyst, it could facilitate a wide range of chemical reactions, leading to various possible outcomes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) .
Biochemical Analysis
Biochemical Properties
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions that would otherwise be slow or inefficient. For instance, this compound is known to interact with enzymes involved in hydrogenation and racemization processes, enhancing their activity and selectivity . The nature of these interactions often involves the formation of transient complexes between the ruthenium center and the active sites of the enzymes, leading to increased reaction rates and improved yields.
Cellular Effects
The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the ruthenium center to specific biomolecules, such as enzymes and proteins, leading to their activation or inhibition . This binding can result in conformational changes in the target biomolecules, altering their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become more pronounced.
Metabolic Pathways
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in the levels of intermediates and end products of these pathways.
Properties
IUPAC Name |
chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-2,4-dien-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQSADFAGYHKF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N[C-]1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30ClNO2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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